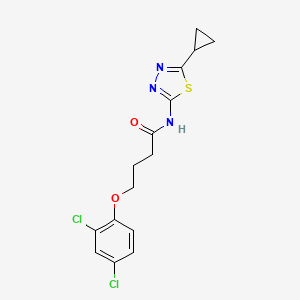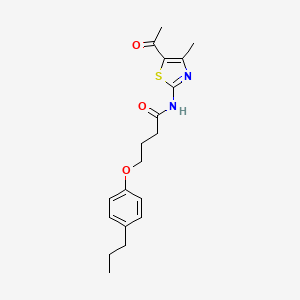![molecular formula C17H21N3O3S B4772408 N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4772408.png)
N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide, also known as NSC 707545, is a synthetic compound that has gained attention for its potential use in cancer treatment. This compound belongs to the class of sulfonamide-based drugs and has shown promising results in pre-clinical studies.
Mecanismo De Acción
N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 exerts its anti-cancer effects by targeting the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a critical role in maintaining the pH balance of cancer cells, which is crucial for their survival. N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 inhibits the activity of CAIX, leading to a disruption of the pH balance and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
The inhibition of CAIX by N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 has been shown to have several biochemical and physiological effects. It leads to a decrease in the production of lactate, which is a byproduct of cellular metabolism and contributes to the acidic environment of cancer cells. Additionally, N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 has been found to decrease the expression of HIF-1α, a transcription factor that plays a critical role in the survival of cancer cells under hypoxic conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 in lab experiments is its specificity towards CAIX. This allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 has been found to be effective against cancer cells that are resistant to other chemotherapeutic agents. However, one limitation of N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 is its poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the use of N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 in cancer treatment. One area of research is the development of more potent and soluble analogs of N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545. Another potential direction is the use of N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 in combination with other chemotherapeutic agents to enhance its anti-cancer effects. Additionally, further studies are needed to determine the efficacy of N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 in animal models and eventually, in clinical trials.
Aplicaciones Científicas De Investigación
N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide 707545 has been found to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for cancer treatment.
Propiedades
IUPAC Name |
4-(methanesulfonamido)-N-[2-(N-methylanilino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-20(16-6-4-3-5-7-16)13-12-18-17(21)14-8-10-15(11-9-14)19-24(2,22)23/h3-11,19H,12-13H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJHEITUTMWDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4772337.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4772348.png)
![3-allyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4772352.png)

![3-[1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-N-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide](/img/structure/B4772363.png)



![1-(5-{[3-(2,5-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B4772390.png)
![N-methyl-N-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B4772391.png)
![5-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4772399.png)
![N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4772412.png)
